BVMO Docking Binding Energy: 10-Methyloxecan-2-one vs. 3-Methyloxecan-2-one with ANT05_100010021
In a head-to-head in silico docking comparison against the metagenomic BVMO ANT05_100010021, 10-methyloxecan-2-one (the 'normal' lactone) exhibited a binding energy of –6.9 kcal/mol, while its regioisomer 3-methyloxecan-2-one (the 'abnormal' lactone) exhibited only –4.9 kcal/mol [1]. This 2.0 kcal/mol difference represents a substantial divergence in predicted enzyme affinity. Moreover, 10-methyloxecan-2-one showed no binding (NB) to the other three BVMO enzymes tested (NOR08_100243532, NOR08_100070122, and 4RG3/CHMO), whereas 3-methyloxecan-2-one did bind to NOR08_100070122 with –6.2 kcal/mol [1]. The differential binding profile demonstrates that the methyl group position is a decisive determinant of BVMO recognition.
| Evidence Dimension | BVMO enzyme docking binding energy (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | –6.9 kcal/mol (ANT05_100010021); No Binding to NOR08_100243532, NOR08_100070122, 4RG3 |
| Comparator Or Baseline | 3-methyloxecan-2-one: –4.9 kcal/mol (ANT05_100010021); –6.2 kcal/mol (NOR08_100070122); No Binding to NOR08_100243532, 4RG3 |
| Quantified Difference | 2.0 kcal/mol stronger binding for 10-methyl isomer vs. 3-methyl isomer with ANT05_100010021; mutually exclusive binding profiles across enzyme panel |
| Conditions | In silico molecular docking using AutoDock Vina; enzyme model ANT05_100010021 (metagenomic BVMO); lactone substrates docked as product analogs; comparison also included ε-caprolactone (–4.5 kcal/mol) and other lactones (see Table 3 of Musumeci et al., 2017) |
Why This Matters
For procurement in biocatalysis research, this 2.0 kcal/mol differential binding energy and the mutually exclusive enzyme recognition pattern mean that 10-methyloxecan-2-one cannot be replaced by 3-methyloxecan-2-one in BVMO substrate profiling or engineering studies without qualitatively altering the experimental outcome.
- [1] Musumeci, M. A.; Loviso, C. L.; Lozada, M.; Ferreira, C. V.; Dionisi, H. M. Prospecting Biotechnologically-Relevant Monooxygenases from Cold Sediment Metagenomes: An In Silico Approach. Marine Drugs, 2017, 15(4), 114. Table 3 and Figure 6. View Source
